N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of triazine derivatives. This compound is notable for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. Its unique structure, featuring a triazine ring substituted with methoxy groups and a benzenesulfonamide moiety, makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine or N-methylmorpholine to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-methoxybenzenesulfonamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Base: Triethylamine or N-methylmorpholine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It is commonly used in condensation reactions to form amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Reagents: Carboxylic acids, amines, alcohols, bases (e.g., triethylamine, N-methylmorpholine).
Conditions: Organic solvents (e.g., dichloromethane, tetrahydrofuran), room temperature to slightly elevated temperatures.
Major Products
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves the activation of carboxylic acids. The triazine ring facilitates the formation of an active ester intermediate, which can then undergo nucleophilic attack by an amine or alcohol. This results in the formation of amides or esters, respectively. The molecular targets and pathways involved are primarily related to the activation and subsequent reaction of carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to efficiently activate carboxylic acids under mild conditions makes it a valuable reagent in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S/c1-20-9-6-4-5-7-10(9)23(18,19)14-8-11-15-12(21-2)17-13(16-11)22-3/h4-7,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMUZHFZTISGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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